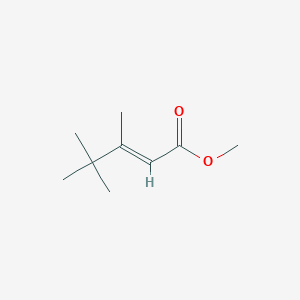

Methyl (2E)-3,4,4-trimethylpent-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3,4,4-trimethylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(2,3)4)6-8(10)11-5/h6H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGESGXUGUEAS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2e 3,4,4 Trimethylpent 2 Enoate and Analogues

Stereoselective Synthesis Strategies for Highly Substituted Enoates

The construction of sterically hindered and stereochemically defined α,β-unsaturated esters necessitates sophisticated synthetic approaches. This section explores enantioselective, diastereoselective, and geometric isomer control strategies that are pivotal in achieving the desired molecular architecture.

Enantioselective Approaches in α,β-Unsaturated Ester Construction

Achieving enantioselectivity in the synthesis of highly substituted α,β-unsaturated esters often involves the use of chiral catalysts to control the formation of stereocenters. Organocatalysis has emerged as a powerful tool in this regard, offering metal-free alternatives for asymmetric transformations.

One notable example is the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters, catalyzed by the Lewis basic isothiourea, HyperBTM. This method facilitates the creation of a tetrasubstituted carbon center with excellent enantioselectivity (up to >99:1 enantiomeric ratio) and in good yields. The reaction demonstrates high regioselectivity, even in the presence of other potential Michael acceptors. acs.org For instance, the addition of dimethyl malonate to various β-substituted α,β-unsaturated para-nitrophenyl (B135317) esters proceeds smoothly, tolerating a range of electron-withdrawing groups on the β-substituent. acs.org Density functional theory (DFT) studies have indicated that the stereodetermining step is the Michael addition of the malonate to the chiral isothiouronium ion intermediate. acs.org

Another organocatalytic approach involves a three-step synthesis to produce α-hydroxy-(E)-β,γ-unsaturated esters with high enantiomeric excess (94-97% ee). acs.org This sequence begins with the asymmetric α-selenylation of an aldehyde, followed by a Wittig reaction and a mdpi.combeilstein-journals.org-sigmatropic rearrangement. While this method yields a β,γ-unsaturated ester with an α-hydroxy group, it highlights the potential of organocatalysis in constructing chiral unsaturated ester frameworks. acs.org

Diastereoselective Control in Carbon-Carbon Bond Formation Leading to Enoates

The diastereoselective construction of acyclic enoates with multiple stereocenters is a formidable task. A concise and highly stereoselective method for the synthesis of β,β-disubstituted α,β-unsaturated esters has been developed, which involves an aldol (B89426) reaction, followed by acetylation and an elimination step. researchgate.net This three-reaction sequence provides a practical route to sterically congested enoates with high control over the double bond geometry.

The key to this methodology is the final elimination step, which is facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and the removal of excess acetylation catalyst, 4-dimethylaminopyridine (B28879) (DMAP), were found to be crucial for suppressing byproduct formation and achieving high yields and stereoselectivity. researchgate.net This method has been successfully applied to a variety of ketones, including those bearing aromatic and aliphatic substituents, to produce the corresponding β,β-disubstituted α,β-unsaturated esters with excellent E/Z selectivity. researchgate.net

Table 1: Diastereoselective Synthesis of β,β-Disubstituted α,β-Unsaturated Esters researchgate.net

| Entry | R¹ | R² | R³ | Yield of Aldol Adduct (%) | Yield of Enoate (%) | E/Z Ratio |

| a | Bu | Ph | Me | 96 | 85 | 94/6 |

| b | Bu | 4-Cl-Ph | Me | 87 | 93 | 93/7 |

| c | Bu | 4-F-Ph | Me | 73 | 67 | 96/4 |

| d | Bu | 4-Br-Ph | Me | 78 | 73 | 92/8 |

| e | Bu | 4-Me-Ph | Me | 83 | 78 | 95/5 |

| f | Bu | 4-MeO-Ph | Me | 79 | 80 | 94/6 |

| g | Bu | 2-Me-Ph | Me | 63 | 70 | 36/64 |

| h | Bu | Me | Me | 61 | 90 | 99/1 |

| i | i-Pr | Me | Me | 64 | 91 | 99/1 |

| j | t-Bu | Me | Me | 83 | 60 | 9/91 |

Geometric Isomer Control (E/Z) in Enolate and Enone Synthesis Precursors

Controlling the E/Z geometry of the double bond in α,β-unsaturated esters is of paramount importance as the geometric isomers can exhibit distinct biological activities. A highly (E)-stereoselective one-pot synthesis of β-phosphoroxylated α,β-unsaturated esters has been reported, which proceeds via a mild triethylamine-catalyzed 1,3-hydrogen migration of unconjugated enol phosphate (B84403) intermediates. nih.gov These intermediates are generated from the Perkow reaction between 4-chloroacetoacetates and phosphites. The resulting (E)-β-phosphoroxylated α,β-unsaturated esters can then be converted to β,β-disubstituted (E)-α,β-unsaturated esters with complete stereoretention through a Negishi cross-coupling reaction. nih.gov This methodology offers a greater than 99% (E)-stereoselectivity. nih.gov

Furthermore, by using 2-chloroacetoacetate instead of 4-chloroacetoacetate in the initial Perkow reaction, a stereoretentive (E)-rich mixture of the α,β-unsaturated ester is obtained, from which both the (Z) and (E) isomers can be readily isolated. nih.gov This provides a versatile route to access either geometric isomer from a common precursor.

Organometallic and Catalytic Synthesis Routes to Trimethylpentenoate Structures

Organometallic and catalytic methods provide powerful and efficient pathways for the synthesis of complex molecules like Methyl (2E)-3,4,4-trimethylpent-2-enoate. These approaches often offer high levels of selectivity and functional group tolerance.

Palladium-Catalyzed Transformations and Allyl Complex Intermediates

Palladium catalysis has been widely employed in the synthesis of α,β-unsaturated carbonyl compounds. A practical and general method involves the palladium-catalyzed α,β-dehydrogenation of esters. This is achieved by generating a zinc enolate, which then undergoes oxidation in the presence of an allyl oxidant and a palladium catalyst to yield the α,β-unsaturated ester. acs.org

Palladium-catalyzed conjugate allylation reactions also provide a route to functionalized enoates. For example, the conjugate allylation of α,β-unsaturated N-acylpyrroles using an allylboronic ester is catalyzed by a palladium complex with an N-heterocyclic carbene ligand. Mechanistic studies suggest the formation of a nucleophilic allylpalladium intermediate. rsc.org

A dual catalytic system comprising vanadium and palladium has been developed for the synthesis of α-allylated α,β-unsaturated carbonyl compounds. jst.go.jp This process involves the 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to form a vanadium allenoate, and the activation of an allyl carbonate by a palladium catalyst to generate a π-allylpalladium species. These two reactive intermediates then couple to afford the α-allylated product. jst.go.jp

Furthermore, a cooperative copper/palladium-catalyzed anti-selective arylboration of cyclic enones has been reported. rsc.orgmdpi.com This reaction proceeds through a conjugate borylation followed by the trapping of the resulting enolate with a palladium complex. The diastereoselectivity of the process is proposed to be determined in either the transmetalation step from copper to palladium or in the final reductive elimination step. rsc.orgmdpi.com

Organocatalytic Hydrogenation and Functionalization Strategies for Disubstituted Alkenes

Organocatalytic transfer hydrogenation has emerged as a mild and effective method for the reduction of α,β-unsaturated compounds. Chiral amines, in conjunction with Hantzsch esters as the hydride source, have been shown to catalyze the enantioselective transfer hydrogenation of α,β-unsaturated aldehydes and ketones. mdpi.comprinceton.edu This biomimetic approach offers an alternative to metal-catalyzed hydrogenations. princeton.edu

While direct organocatalytic hydrogenation of tetrasubstituted alkenes remains a challenge, organocatalytic methods for the functionalization of alkenes are being developed. For instance, triarylamines can act as organic redox-catalysts for the oxidative difunctionalization of alkenes. rsc.org This process allows for the introduction of two new functional groups across the double bond. Additionally, visible light-induced organophotoredox catalysis has been utilized for the difunctionalization of alkenes and alkynes, offering an environmentally benign approach to alkene functionalization. rsc.orgresearchgate.net These methods provide avenues for the introduction of desired substituents onto an alkene backbone, which could be applied in the synthesis of highly substituted enoates.

Boron Trifluoride-Catalyzed Addition Reactions in Enoate Synthesis

Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are potent Lewis acids that catalyze a variety of organic transformations, including addition reactions to unsaturated systems, which can be harnessed for the synthesis of α,β-unsaturated esters (enoates). The high electrophilicity of BF₃ allows it to activate substrates, rendering them more susceptible to nucleophilic attack.

One key application of BF₃ catalysis in this context is the activation of alkynes for the addition of carboxylic acids. While gold-based catalysts are prominent in this area, BF₃·OEt₂ has been employed as an effective co-catalyst. For instance, the intermolecular addition of carboxylic acids to alkynes, which yields enol esters, can be facilitated by a gold(I) complex in the presence of BF₃·OEt₂. This reaction proceeds via the π-electrophilic activation of the alkyne by the Lewis acidic catalyst system, followed by the nucleophilic attack of the carboxylic acid. The resulting enol ester can then potentially be isomerized to the more stable α,β-unsaturated ester.

A novel and unexpected reactivity of boron trifluoride etherate itself has been reported in the esterification of carboxylic acids. In the absence of any alcohol, BF₃·OEt₂ was found to alkylate carboxylic acids with its own ethyl group, producing ethyl esters in good yields. This discovery highlights the potential for direct esterification pathways catalyzed by this versatile reagent.

Furthermore, BF₃-catalyzed intramolecular reactions of alkyne-tethered carbamoyl (B1232498) fluorides have been developed, demonstrating the ability of BF₃ to act as both a fluoride (B91410) source and a Lewis acid activator. This reaction enables the formal insertion of alkynes into strong carbon-fluorine bonds through a halide recycling mechanism, producing fluorinated heterocyclic compounds with excellent stereoselectivity. This principle of BF₃-mediated activation and functionalization of alkynes could be extended to the synthesis of enoates through the addition of appropriate nucleophiles.

The general mechanism for the BF₃-catalyzed addition of a nucleophile (Nu-H) to an alkyne involves the coordination of the Lewis acid to one of the unsaturated carbons, which polarizes the π-system and makes it highly electrophilic. The nucleophile then attacks the activated alkyne, leading to a vinyl intermediate that, upon protonolysis or rearrangement, can yield the desired enoate. The regioselectivity of the addition is influenced by the electronic and steric properties of the alkyne substituents.

Novel Reagent Development and Mechanistic Insights in Enoate Formation

Horner-Wadsworth-Emmons (HWE) Reaction Modifications for (E)-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes, and it is particularly valuable for the stereoselective formation of (E)-α,β-unsaturated esters. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The stereochemical outcome of the HWE reaction is highly dependent on the structure of the reactants and the reaction conditions.

The synthesis of this compound would likely employ a phosphonoacetate reagent, such as trimethyl phosphonoacetate, and pivalaldehyde (2,2-dimethylpropanal). The bulky tert-butyl group of pivalaldehyde significantly influences the stereoselectivity of the reaction. Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. This preference is enhanced under conditions that allow for the equilibration of the intermediates.

Several factors have been systematically studied to maximize (E)-selectivity in the HWE reaction. wikipedia.org These include:

Steric Bulk of the Aldehyde: Increasing the steric hindrance of the aldehyde substrate, such as with pivalaldehyde, strongly favors the formation of the (E)-isomer. wikipedia.org

Reaction Temperature: Higher reaction temperatures (e.g., 23 °C versus -78 °C) promote the equilibration of the diastereomeric oxaphosphetane intermediates, leading to a higher proportion of the (E)-alkene. wikipedia.org

Metal Cation: The choice of the counterion for the phosphonate (B1237965) enolate plays a crucial role. Lithium cations generally provide higher (E)-selectivity compared to sodium or potassium cations. wikipedia.org

Solvent: The solvent can influence the reaction's stereochemical course. For instance, using dimethoxyethane (DME) over tetrahydrofuran (B95107) (THF) has been shown to favor (E)-alkene formation. organic-chemistry.org

Structure of the Phosphonate Reagent: The steric bulk of the phosphonate ester groups and any electron-withdrawing groups attached to the phosphonate can also enhance (E)-selectivity. wikipedia.org

A study on the solvent-free HWE reaction catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of potassium carbonate (K₂CO₃) has demonstrated excellent (E)-selectivity (often 99:1) for a variety of aldehydes. rsc.org For sterically hindered aldehydes, modifications using bulkier phosphonate reagents, such as ethyl 2-(diisopropylphosphono)propionate, have been shown to improve (E)-selectivity. researchgate.net

Table 1: Factors Influencing (E)-Selectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Condition Favoring (E)-Isomer | Rationale |

|---|---|---|

| Aldehyde Structure | Increased steric bulk (e.g., pivalaldehyde) | Steric hindrance in the transition state leading to the (Z)-isomer is more pronounced. |

| Reaction Temperature | Higher temperatures (e.g., room temperature) | Allows for equilibration of intermediates to the more thermodynamically stable (E)-pathway. wikipedia.org |

| Counterion | Li⁺ > Na⁺ > K⁺ | The smaller lithium cation coordinates more strongly, influencing the transition state geometry. wikipedia.org |

| Solvent | Dimethoxyethane (DME) over Tetrahydrofuran (THF) | Solvent polarity and coordinating ability can affect the stability of the intermediates. organic-chemistry.org |

| Phosphonate Reagent | Bulky ester groups on the phosphonate | Increased steric interactions disfavor the formation of the (Z)-isomer. wikipedia.org |

Grignard Reaction Applications and In Situ Enolization Phenomena

Grignard reagents (RMgX) are powerful nucleophiles and strong bases that are fundamental in carbon-carbon bond formation. While they are commonly known for their 1,2-addition to carbonyls, their basicity can be exploited to generate enolates in situ. This enolization can be a key step in the synthesis of α,β-unsaturated esters.

The phenomenon of enolization by Grignard reagents is particularly relevant when the Grignard reagent is sterically hindered and the ketone has accessible α-protons. The Grignard reagent acts as a base, abstracting a proton to form a magnesium enolate. This in situ generated enolate is a potent nucleophile and can be trapped with various electrophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov

In the context of synthesizing an enoate like this compound, one could envision a strategy where a suitable precursor is enolized with a Grignard reagent, and the resulting magnesium enolate is then reacted with an electrophile to introduce the desired functionality, followed by elimination to form the double bond. For example, the conjugate addition of a Grignard reagent to an α,β-unsaturated system is a well-established method for generating a specific enolate, which can then be trapped. beilstein-journals.orgbeilstein-journals.orgnih.gov

A more direct application could involve a Favorskii-type rearrangement. The Favorskii rearrangement of an α-halo ketone in the presence of a base leads to a carboxylic acid derivative. wikipedia.org If a Grignard reagent is used as the base to generate the enolate from an appropriately substituted α-halo ketone, a subsequent intramolecular nucleophilic substitution could lead to a cyclopropanone (B1606653) intermediate, which upon reaction with a methoxide (B1231860) source, could yield the target methyl ester. The stereochemical outcome would depend on the substitution pattern and reaction conditions.

Kinetic studies of the enolization of ketones with Grignard reagents have shown that the breaking of the C-H bond is the rate-determining step. The reaction is first order in both the ketone and the Grignard reagent under certain conditions. The choice of solvent also significantly impacts the reaction rate, with ethereal solvents like diethyl ether and tetrahydrofuran being common. rsc.org

Table 2: Conceptual Application of Grignard-Induced Enolization for Enoate Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Enolate Formation | A sterically hindered Grignard reagent (e.g., t-BuMgCl) deprotonates a suitable ketone precursor at the α-position. | Magnesium enolate |

| 2. Electrophilic Trap | The in situ generated magnesium enolate reacts with an electrophile (e.g., an acyl chloride or chloroformate). | β-Keto ester or related derivative |

| 3. Elimination | The intermediate undergoes an elimination reaction (e.g., dehydration or dehydrohalogenation) to form the α,β-unsaturated double bond. | (E/Z)-Enoate |

Design and Application of Silyl (B83357) Enol Ethers in Stereoselective Cyclizations

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that are generally more stable and easier to handle than their metal enolate counterparts. They are widely used in carbon-carbon bond-forming reactions, including stereoselective aldol reactions, which can be a key step in the synthesis of α,β-unsaturated esters.

While the prompt specifies stereoselective cyclizations, a highly relevant and powerful application of silyl enol ethers for the synthesis of acyclic enoates like this compound is through a two-step sequence: a stereoselective Mukaiyama aldol reaction followed by dehydration.

In the first step, a silyl enol ether reacts with an aldehyde in the presence of a Lewis acid catalyst to form a β-hydroxy ester. The stereoselectivity of this reaction can be controlled by the geometry of the silyl enol ether ((E) vs. (Z)) and the choice of chiral Lewis acid catalyst, allowing for the synthesis of specific diastereomers of the β-hydroxy ester. For the synthesis of the target molecule, the silyl enol ether derived from methyl 3,3-dimethylbutanoate (B8739618) could be reacted with an appropriate aldehyde.

The second step involves the dehydration of the β-hydroxy ester to introduce the α,β-double bond. This elimination can often be controlled to favor the formation of the thermodynamically more stable (E)-enoate. Various reagents and conditions can be employed for this dehydration, including acid catalysis or conversion of the hydroxyl group into a better leaving group followed by base-induced elimination.

Recent advancements have focused on developing highly enantioselective aldol reactions using silyl enol ethers. For instance, combining dynamic kinetic resolution with an aldol reaction allows for the synthesis of β-hydroxy ester derivatives with high enantiomeric purity without the need for pre-formation of the silyl enol ether. nih.gov

Although not a cyclization in the traditional sense of forming a stable ring in the final product, the formation of a cyclic transition state is crucial for stereocontrol in many of these reactions. The design of the silyl enol ether, particularly the substituents on the silicon atom and the double bond, plays a critical role in controlling the facial selectivity of the reaction.

Table 3: Stereoselective Synthesis of (E)-Enoates via Silyl Enol Ethers

| Step | Reaction | Reagents and Conditions | Stereochemical Control |

|---|---|---|---|

| 1 | Mukaiyama Aldol Reaction | Silyl enol ether, Aldehyde, Chiral Lewis Acid (e.g., TiCl₄, SnCl₄ with chiral ligands) | Geometry of the silyl enol ether and the chirality of the Lewis acid catalyst determine the stereochemistry of the β-hydroxy ester. |

| 2 | Dehydration | Acid catalysis (e.g., TsOH) or conversion of -OH to a good leaving group followed by base | Elimination conditions can be chosen to favor the formation of the thermodynamically stable (E)-isomer. |

Mechanistic Investigations of Reactions Involving Methyl 2e 3,4,4 Trimethylpent 2 Enoate Substructures

Electrophilic and Nucleophilic Addition Reactions of Branched Alkenes

Addition reactions to the carbon-carbon double bond in structures like Methyl (2E)-3,4,4-trimethylpent-2-enoate are challenging due to the sterically encumbered nature of the alkene. acs.orgnih.gov The tetrasubstituted environment, featuring a bulky tert-butyl group, dictates the accessibility of incoming reagents, thereby controlling the stereochemical and regiochemical course of the reaction.

Stereochemical Outcomes and Diastereoselectivity in Addition Processes

The stereochemistry of addition reactions is heavily influenced by the steric bulk of the substituents on the alkene. In substrates containing a tert-butyl group, such as this compound, the two faces of the double bond are diastereotopic. The bulky tert-butyl group effectively shields one face of the molecule, compelling electrophiles and nucleophiles to approach from the less hindered side. This facial bias can lead to high levels of diastereoselectivity in the products.

In nucleophilic conjugate additions (Michael additions), the approach of the nucleophile to the β-carbon is sterically demanding. rsc.org The use of chiral auxiliaries or catalysts can exploit this steric hindrance to achieve high diastereoselectivity, as the catalyst-substrate complex can further differentiate the two faces of the alkene. beilstein-journals.org For example, the conjugate addition of organocopper reagents to sterically hindered α,β-unsaturated esters often proceeds with high stereocontrol, dictated by the approach from the least hindered face. libretexts.org

| Factor | Influence on Stereoselectivity | Mechanistic Rationale |

| Steric Hindrance (tert-butyl group) | High diastereoselectivity | The bulky group blocks one face of the alkene, forcing the reagent to attack from the opposite, less hindered face. |

| Chiral Catalysts/Auxiliaries | Can enhance or control diastereoselectivity | Forms a chiral complex that further differentiates the energetic barriers for attack on the two prochiral faces of the double bond. beilstein-journals.org |

| Reaction Conditions (Temperature, Solvent) | Can modify diastereomeric ratios | Lower temperatures typically increase selectivity by better differentiating between competing transition states. Solvent polarity can influence the conformation of the substrate-catalyst complex. |

This table outlines factors influencing the stereochemical outcomes of addition reactions on sterically hindered alkenes.

Regioselective Considerations in Alkene Functionalization

Regioselectivity in the functionalization of unsymmetrical alkenes is a critical consideration. chinesechemsoc.org In electrophilic additions to this compound, the initial attack of an electrophile (E+) could, in principle, occur at either C2 or C3 of the double bond. According to Markovnikov's rule, the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. chemistrysteps.comchemistrysteps.com However, in this tetrasubstituted case, the stability of the potential carbocation intermediates at C2 and C3 must be considered alongside severe steric factors.

Protonation at C2 would generate a tertiary carbocation at C3, which is stabilized by the adjacent quaternary center. Conversely, protonation at C3 would lead to a carbocation at C2, stabilized by resonance with the ester carbonyl group but destabilized by its proximity to the electron-donating alkyl groups. The extreme steric hindrance around C3 and C4 may kinetically favor the attack of an electrophile at the less hindered C2 position. acs.org

| Potential Site of Attack | Influencing Factors | Predicted Outcome |

| Electrophilic Attack at C2 | Less steric hindrance; leads to a tertiary carbocation at C3. | Potentially the kinetically favored pathway due to easier access for the electrophile. acs.org |

| Electrophilic Attack at C3 | Severe steric hindrance from the tert-butyl group; leads to a carbocation at C2 stabilized by the ester. | Thermodynamically, the stability of the resulting carbocation is a key driver, but this path is likely sterically disfavored. |

| Nucleophilic Attack (Conjugate Addition) | Electronic polarization from the ester group makes the β-carbon (C3) electrophilic. | Nucleophilic attack occurs exclusively at the β-carbon (C3) in a conjugate or 1,4-addition mechanism. libretexts.org |

This table details regioselective considerations for the functionalization of the alkene in this compound.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are also highly sensitive to the steric and electronic properties of the reacting partners. The congested structure of this compound presents significant challenges for its participation in these transformations.

Ene Reactions of Singlet Oxygen and Triazolinediones with Allylic Substrates

The ene reaction involves the addition of an enophile, such as singlet oxygen (¹O₂), to an alkene possessing an allylic hydrogen, resulting in the formation of an allylic hydroperoxide. wikipedia.orgrsc.org For this compound, there are two sets of allylic hydrogens: those on the C3-methyl group and those on the methyl groups of the C4 tert-butyl moiety.

The mechanism of the singlet oxygen ene reaction is generally considered to be a concerted or a two-step, no-intermediate process. dntb.gov.uacuny.edu The regioselectivity is determined by the accessibility of the allylic hydrogens and the substitution pattern of the newly forming double bond. Abstraction of a hydrogen from the C3-methyl group would lead to a conjugated diene system, which is electronically favored. However, abstraction from the tert-butyl group is also possible. Experimental and computational studies on similar hindered alkenes show that singlet oxygen tends to abstract hydrogen from the side with more C-H bonds, unless hindered by very bulky groups. wikipedia.org The steric shielding by the ester group and the tert-butyl group itself will play a crucial role in determining which allylic hydrogens are more accessible to the incoming singlet oxygen. uoc.gr

Diels-Alder and Hetero-Diels-Alder Cycloadditions Involving Alkene Electrophiles

Electronic Effects: The three alkyl groups (C3-methyl and the tert-butyl group at C4) are electron-donating, which deactivates the dienophile.

Steric Hindrance: As a tetrasubstituted alkene, the approach of a diene to the double bond is exceptionally hindered, which can dramatically slow down or completely prevent the cycloaddition. ucla.edu

Due to these limitations, this compound is expected to be a very poor dienophile in conventional Diels-Alder reactions. In hetero-Diels-Alder reactions, where one or more heteroatoms are part of the diene or dienophile, the same steric and electronic constraints apply. organic-chemistry.orgresearchgate.net While the α,β-unsaturated ester moiety could theoretically react with an electron-rich diene, the steric barrier presented by the substituents would likely make such a reaction require harsh conditions, if it proceeds at all.

Nazarov Cyclization and Related Electrocyclizations for Quaternary Carbon Center Formation

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclization of a divinyl ketone. organic-chemistry.org While this compound is not itself a divinyl ketone, substrates incorporating its core structure can be designed to undergo this cyclization. This reaction is particularly noted for its ability to construct complex cyclopentane (B165970) rings, including those with vicinal all-carbon quaternary stereocenters. hawaii.edunih.govnih.gov

A hypothetical Nazarov substrate derived from this compound would feature the 3,4,4-trimethylpentanoyl core as part of a larger divinyl ketone system. The key mechanistic step is a conrotatory 4π electrocyclization of a pentadienyl cation intermediate. organic-chemistry.org The bulky substituents, especially the tert-butyl group, would exert a strong influence on the torquoselectivity of this ring-closure, potentially directing the stereochemical outcome with high fidelity. The development of catalytic, asymmetric versions of the Nazarov cyclization has provided access to cyclopentenones with adjacent quaternary centers in high enantiomeric excess. nih.govrsc.org This demonstrates the potential of using electrocyclization strategies to forge challenging quaternary carbon centers embedded within five-membered rings. hawaii.edu

Rearrangement and Isomerization Pathways

The conjugated system in this compound is susceptible to various rearrangement and isomerization reactions. These pathways are often influenced by thermal, photochemical, or catalytic conditions, with the steric bulk of the 3,4,4-trimethylpentyl moiety playing a decisive role in the dynamics and outcomes of these processes.

Double Bond Isomerization Dynamics and Control in Olefin Systems

The isomerization of the carbon-carbon double bond in α,β-unsaturated esters is a fundamental process that can lead to a mixture of geometric isomers or positional isomers. For this compound, the primary isomerization of concern is the E/Z or cis/trans isomerization around the C2=C3 bond.

Photochemical Isomerization: The E/Z isomerization of α,β-unsaturated esters can often be achieved through photochemical methods. qs-gen.com Direct irradiation with UV light can excite the π-electrons to a π* orbital, leading to a temporary loss of double-bond character and allowing rotation around the C2-C3 single bond. Upon relaxation, both the E and Z isomers can be formed. The ratio of these isomers at the photostationary state is dependent on the wavelength of light used and the molar absorptivities of the isomers at that wavelength. In some cases, photosensitizers can be used to facilitate this isomerization via a triplet energy transfer mechanism. nih.gov

Catalytic Isomerization: Transition metal catalysts are also effective in promoting double bond isomerization. nih.govresearchgate.net Catalysts based on metals like rhodium, iridium, palladium, and cobalt can facilitate the migration of the double bond or the interconversion of E and Z isomers. For sterically hindered esters, the choice of catalyst and ligand is crucial to overcome the steric barriers and achieve high selectivity. nih.gov For instance, certain molybdenum complexes have been shown to be effective in the Z-selective cross-metathesis reactions to form sterically hindered α,β-unsaturated esters. nih.govnih.gov

The control of double bond isomerization is paramount in synthesis, as the different isomers can exhibit distinct reactivity and biological activity. For a sterically demanding substrate like this compound, contra-thermodynamic isomerization to the less stable Z-isomer would likely require specialized catalytic systems or photochemical approaches that can overcome the steric repulsion between the methyl group at C3 and the ester group. researchgate.netresearchgate.net

Structural Rearrangements in Complex Reaction Systems Leading to Derivatives

Beyond simple E/Z isomerization, the substructure of this compound can undergo more complex structural rearrangements, particularly under thermal or catalytic conditions. These rearrangements can lead to the formation of various derivatives with altered carbon skeletons or functional group positions.

Sigmatropic Rearrangements: While less common for simple α,β-unsaturated esters, related systems can undergo sigmatropic rearrangements like the Cope and Claisen rearrangements. masterorganicchemistry.comnumberanalytics.com For a derivative of this compound appropriately substituted at the gamma position, a nih.govnih.gov-sigmatropic rearrangement could be envisioned, leading to a new carbon-carbon bond and a shift of the double bond. For example, the Claisen rearrangement of an allyl vinyl ether derivative would yield a γ,δ-unsaturated carbonyl compound. numberanalytics.com

Allylic Rearrangements: In the presence of acid or base catalysts, or through transition-metal-mediated pathways, allylic rearrangements can occur. This could involve the migration of the double bond to the β,γ-position, which can be part of a contra-thermodynamic isomerization process. researchgate.net Such rearrangements are often driven by the formation of a more stable intermediate or product.

The table below summarizes potential rearrangement and isomerization pathways for analogous α,β-unsaturated ester systems.

| Pathway | Conditions | Expected Outcome for Analogous Systems | Steric Influence of t-Butyl Group |

| E/Z Isomerization | Photochemical (UV), Catalytic (e.g., Ir, Rh) | Formation of Z-isomer from E-isomer | May hinder approach of bulky catalysts; could influence photostationary state equilibrium. |

| Double Bond Migration | Acid/Base Catalysis, Transition Metals | Formation of β,γ-unsaturated ester | High activation barrier expected due to steric hindrance. |

| nih.govnih.gov-Sigmatropic Rearrangement | Thermal (for suitable precursors) | Formation of γ,δ-unsaturated carbonyls (Claisen) or 1,5-dienes (Cope) | Can influence the conformational requirements and transition state energy of the rearrangement. |

| nih.govnih.gov-Sigmatropic Rearrangement | Base (for allylic ammonium (B1175870) ylide precursors) | Formation of β,γ-unsaturated aldehydes | Steric bulk may disfavor the formation of the necessary ylide intermediate. acs.org |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of reactions involving complex molecules like this compound. Theoretical studies can elucidate reaction pathways, characterize transition states, and predict reactivity and selectivity, offering a level of detail that is often difficult to obtain experimentally.

Molecular Electron Density Theory (MEDT) Applications for Reaction Pathway Elucidation

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for studying the mechanisms of organic reactions. MEDT posits that changes in the electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity.

For reactions involving α,β-unsaturated esters, MEDT can be used to analyze cycloaddition reactions or nucleophilic additions. In a potential Diels-Alder reaction where this compound acts as the dienophile, MEDT would analyze the electron density distribution of the reactants to predict the feasibility and selectivity of the reaction. The theory classifies reactions based on the direction of electron density flux, such as forward electron density flux (FEDF) in polar reactions. nih.govmdpi.com

The analysis of Conceptual DFT (CDFT) indices, such as electrophilicity (ω) and nucleophilicity (N), within the MEDT framework, allows for the classification of reactants and the prediction of their behavior in polar reactions. nih.gov For instance, in a Michael addition reaction, MEDT can help to understand the interaction between the nucleophile and the electrophilic β-carbon of the unsaturated ester.

Quantum Chemical Calculations for Mechanistic Understanding and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate reaction mechanisms, thermodynamic stability of isomers, and kinetic barriers of reactions involving α,β-unsaturated esters.

Isomerization Energetics: DFT calculations can accurately predict the relative energies of the E and Z isomers of this compound. The greater steric repulsion between the C3-methyl group and the ester moiety in the Z-isomer would be reflected in a higher calculated energy compared to the E-isomer. These calculations can also model the transition state for the thermal isomerization, providing the activation energy for the process.

Reaction Pathway Modeling: For potential reactions such as nucleophilic additions or cycloadditions, DFT can be used to map out the entire potential energy surface. This allows for the identification of intermediates and transition states, and the determination of the rate-limiting step of the reaction. For example, in a Michael addition, DFT can be used to compare the activation barriers for the 1,2-addition to the carbonyl carbon versus the 1,4-conjugate addition to the β-carbon, thereby predicting the regioselectivity. The steric hindrance from the tert-butyl group would be explicitly accounted for in these models, likely showing a significant increase in the activation barrier for nucleophilic attack at the β-carbon. nih.gov

The following table provides representative data from DFT calculations on related α,β-unsaturated systems.

| Calculation Type | System | Finding | Reference |

| Relative Energy | Fumaric vs. Maleic Acid | The trans isomer (fumaric acid) is more stable than the cis isomer (maleic acid). | oaepublish.com |

| Activation Barrier | Dimerization of Methyl Methacrylate | DFT calculations elucidated the reaction channels and confirmed the E-isomer as the main product. | mdpi.com |

| Transition State Analysis | Acrylate (B77674) formation via olefin insertion | DFT calculations supported experimental findings and characterized transition states. | nih.gov |

Transition State Analysis and Enantioselectivity Rationalization in Catalytic Processes

In asymmetric catalysis, understanding the structure and energetics of the transition state is crucial for rationalizing and predicting the enantioselectivity of a reaction. Quantum chemical calculations are instrumental in this regard.

For a potential enantioselective reaction involving this compound, such as a conjugate addition catalyzed by a chiral organocatalyst or transition metal complex, DFT calculations can be used to model the diastereomeric transition states leading to the two possible enantiomers. The difference in the calculated free energies of these transition states (ΔΔG‡) can be directly related to the predicted enantiomeric excess (ee) of the product.

These models would incorporate the chiral catalyst, the substrate, and any other relevant species in the reaction. The analysis of the transition state geometries can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the stereochemical outcome. The significant steric bulk of the 3,4,4-trimethylpentyl group would be a dominant feature in these transition state models, likely amplifying the steric interactions that dictate facial selectivity. This detailed understanding at the molecular level is essential for the rational design of more efficient and selective catalysts.

Advanced Characterization Methodologies for Methyl 2e 3,4,4 Trimethylpent 2 Enoate Derivatives

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable tools for probing the molecular structure of Methyl (2E)-3,4,4-trimethylpent-2-enoate. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS), provides a detailed picture of the connectivity and chemical environment of atoms within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isomers

High-Resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure and assigning the stereochemistry of the double bond.

The ¹H NMR spectrum of the (2E)-isomer is expected to show distinct signals for the different proton environments. The vinylic proton at the C2 position would appear as a singlet, with its chemical shift influenced by the electron-withdrawing ester group and the alkyl substituents. The methyl protons of the ester group would also present as a sharp singlet. The nine protons of the tert-butyl group at the C4 position are chemically equivalent and would give rise to a prominent singlet. The methyl group at the C3 position would also appear as a singlet. The relative integration of these signals would correspond to the number of protons in each unique environment.

The key to distinguishing between the (2E) and (2Z) isomers lies in the chemical shift of the vinylic proton and the methyl group at C3, which are influenced by the anisotropic effects of the carbonyl group. In the (2E)-isomer, the vinylic proton is cis to the carbonyl group, which can lead to a downfield shift compared to the (2Z)-isomer where it is trans. Conversely, the C3-methyl group in the (2E)-isomer is trans to the carbonyl and may experience a different shielding effect than in the (2Z)-isomer.

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The spectrum of this compound would display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons (C2 and C3), the quaternary carbon and the three methyl carbons of the tert-butyl group, the C3-methyl carbon, and the methoxy (B1213986) carbon. The chemical shifts of the olefinic carbons and the C3-methyl carbon are particularly diagnostic for stereochemical assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinylic H (C2-H) | ~5.7 - 6.0 | Singlet | 1H |

| Methoxy H (-OCH₃) | ~3.7 | Singlet | 3H |

| C3-Methyl H (-CH₃) | ~2.1 - 2.3 | Singlet | 3H |

| tert-Butyl H (-C(CH₃)₃) | ~1.1 - 1.3 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C (C=O) | ~166 - 168 |

| Olefinic C (C3) | ~155 - 160 |

| Olefinic C (C2) | ~115 - 120 |

| Methoxy C (-OCH₃) | ~51 - 53 |

| Quaternary C (C4) | ~35 - 40 |

| tert-Butyl C (-C(CH₃)₃) | ~28 - 32 |

| C3-Methyl C (-CH₃) | ~15 - 20 |

Infrared (IR) and Mass Spectrometry (MS) Analysis in Enoate Research

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by characteristic absorption bands of the α,β-unsaturated ester functionality. A strong absorption band is expected in the region of 1720-1730 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated ester. The C=C double bond stretching vibration will appear in the 1640-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons will be observed around 3100 cm⁻¹ and just below 3000 cm⁻¹, respectively. The presence of strong C-O stretching bands in the 1300-1100 cm⁻¹ region further confirms the ester group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (conjugated ester) | 1720 - 1730 | Strong |

| C=C (alkene) | 1640 - 1650 | Medium |

| sp² C-H (vinylic) | ~3100 | Medium |

| sp³ C-H (alkyl) | 2850 - 3000 | Strong |

| C-O (ester) | 1100 - 1300 | Strong |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for these purposes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the quantitative analysis and purity assessment of volatile compounds like this compound. The separation of the (2E) and (2Z) isomers can be achieved on a capillary column with a suitable stationary phase, often a polar one, which can differentiate between the subtle differences in polarity and volatility of the isomers. The retention time of each isomer is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification by comparison with a known standard. libretexts.org Quantitative analysis is performed by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of α,β-unsaturated esters. gcms.cz Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the separation of such compounds. nih.gov The elution order of the isomers will depend on their relative polarities. UV detection is typically employed, as the conjugated system of the enoate provides strong UV absorbance. HPLC is particularly useful for the analysis of less volatile derivatives or for preparative scale separations.

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is achiral, its derivatives can possess stereogenic centers. For instance, reactions at the double bond or modifications of the ester group can introduce chirality. In such cases, determining the enantiomeric excess (e.e.) is crucial, and this is achieved using chiral chromatography.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. gcms.cz The choice of the CSP is critical and depends on the specific structure of the analyte. Polysaccharide-based CSPs are widely used and have shown broad applicability for the separation of a variety of chiral compounds. The separation of enantiomers allows for the determination of their relative amounts, and thus the enantiomeric excess, by comparing the peak areas in the chromatogram. Both chiral GC and chiral HPLC can be employed for this purpose, with the choice depending on the volatility and thermal stability of the derivative. gcms.cz

X-ray Crystallography for Absolute Stereochemistry Determination (If Applicable to Crystalline Derivatives)

For derivatives of this compound that are crystalline, X-ray crystallography is the definitive method for determining the absolute stereochemistry. This technique provides an unambiguous three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

To obtain a crystal structure, a suitable single crystal of the derivative must be grown. This crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is collected and analyzed. The resulting data can be used to construct a model of the molecule's structure. For chiral molecules, if a heavy atom is present in the structure or if anomalous dispersion effects can be measured, the absolute configuration of the stereocenters can be determined. While not directly applicable to the liquid this compound, this technique is invaluable for characterizing solid derivatives and for unequivocally establishing the stereochemical outcome of synthetic transformations. The presence of a bulky tert-butyl group in the molecule can influence the crystal packing and may lead to interesting solid-state structures. univarsolutions.com

Theoretical Frameworks and Predictive Modeling in Enoate Chemistry

Structure-Reactivity Relationships and Electronic Effects in α,β-Unsaturated Esters

The reactivity of α,β-unsaturated esters is governed by the conjugated system formed by the alkene (C=C) and the carbonyl (C=O) group. This conjugation results in a polarized molecule with electrophilic centers at both the carbonyl carbon and the β-carbon. However, the specific substitution pattern on the alkene profoundly influences this inherent reactivity through a combination of electronic and steric effects.

| Property | Methyl Acrylate (Unsubstituted) | Ethyl (2E)-2,4,4-trimethylpent-2-enoate (Highly Substituted Analog) | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₆O₂ | C₁₀H₁₈O₂ | nih.gov |

| Molecular Weight | 86.09 g/mol | 170.25 g/mol | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | nih.gov |

| Predicted LogP (XLogP3-AA) | 0.6 | 3.0 | nih.gov |

| Reactivity Trend | High reactivity in Michael additions | Low reactivity in Michael additions due to steric hindrance and electronic effects | dntb.gov.uarsc.org |

Stereochemical Models and Predictive Tools for Asymmetric Synthesis of Branched Alkenes

The synthesis of acyclic, all-carbon tetrasubstituted alkenes presents a significant challenge in organic chemistry, particularly when stereocontrol is required. For a molecule like Methyl (2E)-3,4,4-trimethylpent-2-enoate, the primary stereochemical consideration is the E/Z geometry of the double bond. Achieving high selectivity for the desired (E)-isomer over the (Z)-isomer necessitates carefully chosen synthetic strategies.

Classical methods like the Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons) are foundational for alkene synthesis, but their stereoselectivity with highly hindered ketones and ylides can be difficult to predict and control. Modern synthetic methods, including catalytic cross-metathesis, have emerged as powerful tools for forming substituted alkenes. nih.gov However, the efficiency of these reactions can be diminished by steric hindrance around the reacting partners. nih.gov

Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, adds another layer of complexity. While the target compound itself is achiral, synthetic precursors or related chiral derivatives would require advanced stereochemical models to predict reaction outcomes. Models such as the Felkin-Anh model are used to predict the stereochemistry of nucleophilic additions to chiral carbonyls. epfl.ch In the context of creating complex branched structures, computational tools and predictive models are increasingly used to navigate the vast chemical space and optimize reaction conditions for high stereoselectivity. acs.org These tools can help rationalize the influence of chiral catalysts or auxiliaries in guiding the stereochemical outcome of a reaction. nih.govresearchgate.net

| Synthetic Method | Description | Key Challenge for Highly Branched Systems | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons Olefination | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically favoring the E-isomer. | Steric hindrance from bulky substituents on both the phosphonate and the carbonyl can lower reaction rates and selectivity. | acs.org |

| Catalytic Cross-Metathesis | Reaction between two different alkenes, catalyzed by a transition metal complex (e.g., Mo, Ru), to form new alkenes. | Highly substituted alkenes can be poor substrates, leading to low conversion and potential catalyst decomposition. | nih.gov |

| Alkyne Hydro-/Carbometalation | Addition of a metal-hydride or metal-alkyl bond across a C-C triple bond, followed by quenching or cross-coupling to give a stereodefined alkene. | Regio- and stereoselectivity can be difficult to control with sterically demanding internal alkynes. | acs.org |

| Suzuki/Stille Cross-Coupling | Palladium-catalyzed coupling of a vinyl halide/triflate with a boronic acid/ester (Suzuki) or an organostannane (Stille). | Synthesis of the required sterically hindered vinyl coupling partners can be challenging. | rsc.org |

Computational Chemistry for Rational Molecular Design and Property Prediction in Enoate Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for the rational design and property prediction of molecules like this compound. rsc.orgresearchgate.net These theoretical methods allow for the in-silico investigation of molecular structures, energies, and electronic properties, offering insights that can be difficult to obtain experimentally, especially for highly reactive or sterically hindered compounds. acs.orgresearchgate.net

For this compound, DFT calculations can be employed to:

Determine Ground-State Geometry: Optimize the three-dimensional structure to predict bond lengths, bond angles, and dihedral angles with high accuracy. This can reveal conformational preferences dictated by steric repulsion between the bulky substituents.

Predict Spectroscopic Properties: Calculate vibrational frequencies to simulate the infrared (IR) spectrum and compute nuclear magnetic shieldings to predict ¹H and ¹³C NMR chemical shifts. mdpi.com

Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. For α,β-unsaturated systems, the LUMO is typically localized over the C=C-C=O framework, indicating the sites susceptible to nucleophilic attack.

Model Reaction Mechanisms: Calculate the energy profiles of potential reaction pathways, including transition state energies, to predict reaction rates and selectivities. This is particularly valuable for understanding why certain reactions are disfavored due to high activation barriers imposed by steric hindrance. acs.org

These computational tools enable the rational design of new molecules by allowing chemists to screen potential structures and predict their properties before undertaking their synthesis. acs.org

| Property | Predicted Value / Description | Method of Prediction | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₁₆O₂ | - | - |

| Molecular Weight | 156.22 g/mol | - | - |

| Key IR Frequencies | ~1710-1730 cm⁻¹ (C=O stretch), ~1640-1660 cm⁻¹ (C=C stretch) | DFT Calculation (Typical Range) | mdpi.com |

| ¹H NMR Chemical Shifts | Vinyl H: ~5.7-6.0 ppm; O-CH₃: ~3.7 ppm; α-CH₃: ~1.9-2.1 ppm; t-Butyl: ~1.1-1.3 ppm | DFT Calculation / Empirical Estimation | mdpi.com |

| HOMO-LUMO Gap | Relatively large due to saturated alkyl substituents, indicating lower reactivity. | DFT Calculation (Qualitative) | rsc.orgnih.gov |

| Rotatable Bond Count | 4 | Computational (Analog: Ethyl ester) | nih.gov |

Quantitative Structure-Property Relationships (QSPR) in Related Highly Branched Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their macroscopic properties. mdpi.com QSPR models are mathematical equations that can predict properties like boiling point, density, viscosity, or chromatographic retention time based on calculated numerical values known as molecular descriptors. bohrium.comresearchgate.net This methodology is particularly useful for series of related compounds, such as highly branched esters.

To develop a QSPR model for a set of compounds including this compound, the following steps would be taken:

Data Set Compilation: A collection of structurally related branched esters with experimentally measured values for the property of interest would be assembled. google.com

Descriptor Calculation: For each molecule in the data set, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure. For highly branched systems, key descriptors would include:

Topological Descriptors: Indices that describe molecular size, shape, and degree of branching (e.g., Wiener index, Randić index).

Geometrical Descriptors: 3D descriptors related to the molecular surface area and volume. Steric descriptors would be particularly important.

Electronic Descriptors: Descriptors related to the distribution of electrons, such as partial charges on atoms or dipole moment.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that finds the best correlation between a subset of descriptors and the experimental property. mdpi.combohrium.com The model's predictive power is then rigorously validated using external test sets and cross-validation techniques.

For a molecule like this compound, descriptors quantifying steric bulk would be critical for accurately predicting properties influenced by intermolecular forces.

| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Number of Carbon Atoms | Degree of Branching (Hypothetical Index) |

|---|---|---|---|---|

| Methyl pentanoate | 116.16 | 26.3 Ų | 6 | 0.10 |

| Methyl 3-methylpentanoate | 130.18 | 26.3 Ų | 7 | 0.35 |

| Methyl 3,3-dimethylpentanoate | 144.21 | 26.3 Ų | 8 | 0.62 |

| This compound | 156.22 | 26.3 Ų | 9 | 0.85 |

Environmental Dynamics and Degradation Pathways of E 3,4,4 Trimethylpent 2 Enoate Analogues

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with sunlight, water, and other chemical species present in the environment. For unsaturated esters like Methyl (2E)-3,4,4-trimethylpent-2-enoate, the key abiotic pathways are photodegradation, hydrolysis, and chemical oxidation.

Photodegradation Mechanisms and Kinetics of Alkenes and Esters

Photodegradation encompasses chemical transformations initiated by the absorption of light. This can occur through direct photolysis, where the molecule itself absorbs solar radiation, or indirect photolysis, which is mediated by photosensitized reactions or interaction with photochemically generated reactive species like hydroxyl radicals (OH•).

For most esters and alkenes, direct absorption of sunlight in the actinic region (wavelengths >290 nm) is negligible, making direct photolysis an insignificant degradation pathway in the troposphere. Consequently, the dominant photodegradation mechanism for these compounds in the atmosphere is their reaction with photochemically produced OH radicals. harvard.edu

The reaction of OH radicals with alkenes and unsaturated esters proceeds primarily through an electrophilic addition to the carbon-carbon double bond, forming a transient, energized radical adduct. figshare.com This adduct can then react further, typically with molecular oxygen, initiating a cascade of reactions that lead to the formation of various oxygenated products such as carbonyls and shorter-chain esters. The rate of this initial OH addition is a critical factor in determining the atmospheric lifetime of the compound.

| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ)¹ |

| Vinyl acetate | (2.48 ± 0.61) × 10⁻¹¹ figshare.com | ~1.1 hours |

| Methyl methacrylate | (4.30 ± 0.98) × 10⁻¹¹ figshare.com | ~0.6 hours |

| Butyl acrylate (B77674) | (2.17 ± 0.48) × 10⁻¹¹ figshare.com | ~1.3 hours |

| Butyl methacrylate | (6.63 ± 1.42) × 10⁻¹¹ figshare.com | ~0.4 hours |

¹ Calculated assuming an average global tropospheric OH radical concentration of 2×10⁶ molecules cm⁻³.

Hydrolytic Stability and Transformation of Ester Functionalities

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester functionality is susceptible to hydrolysis, which breaks the ester linkage to form a carboxylic acid and an alcohol. This process can be catalyzed by acid or base and is a key degradation pathway in aquatic environments. The rate of hydrolysis is highly dependent on pH, temperature, and the molecular structure of the ester. chemrxiv.org

For analogues of (E)-3,4,4-trimethylpent-2-enoate, the structure suggests significant resistance to hydrolysis due to steric hindrance. The presence of a bulky trimethylpentyl group, particularly the neopentyl-like arrangement with a quaternary carbon at the C4 position, physically obstructs the approach of a nucleophile (like a hydroxide (B78521) ion or water molecule) to the electrophilic carbonyl carbon of the ester group. bdmaee.netdtic.mil

Studies on neopentyl esters have demonstrated their exceptional stability against hydrolysis across a wide pH range. acs.orgacs.org For instance, dendrimers with neopentyl ester peripheries showed marked resistance to degradation in acidic, neutral, and basic buffers over extended periods, whereas structurally similar non-neopentyl esters hydrolyzed much more readily. acs.org This suggests that the hydrolytic half-life of compounds with this level of steric hindrance would be very long under typical environmental conditions, making hydrolysis a minor degradation pathway. arkat-usa.orgresearchgate.net

| Ester Structure | Relative Hydrolytic Stability | Key Influencing Factor |

| Simple Methyl/Ethyl Esters | Low to Moderate | Low steric hindrance. chemrxiv.org |

| Long-chain Alkyl Esters | Moderate | Increased hydrophobicity can slightly reduce hydrolysis rate. |

| Branched Esters (e.g., Isopropyl) | Moderate to High | Increased steric hindrance slows nucleophilic attack. nih.gov |

| Neopentyl Esters | Very High | Severe steric hindrance from the quaternary carbon structure effectively shields the ester group, dramatically reducing hydrolysis rates. bdmaee.netacs.org |

Chemical Oxidation Pathways in Aquatic and Atmospheric Environments

In addition to OH radicals in the atmosphere, other chemical oxidants can contribute to the degradation of unsaturated compounds. The most significant of these are ozone (O₃) and the nitrate (B79036) radical (NO₃•), which is most prevalent during nighttime. harvard.edu

Atmospheric Oxidation: The reaction of alkenes with ozone, known as ozonolysis, proceeds via the formation of a primary ozonide, which rapidly decomposes to form a carbonyl compound and a Criegee intermediate. This pathway is a significant sink for alkenes in the atmosphere. The reaction rate is highly dependent on the degree of substitution at the double bond.

The nitrate radical (NO₃•) is another potent oxidant for alkenes, especially after sunset when photolysis of NO₃• ceases. The reaction is initiated by the electrophilic addition of the radical to the double bond. nih.gov The reactivity of alkenes with NO₃• correlates with the electron density of the double bond, and thus is also influenced by alkyl substitution. rsc.org Given the high reactivity of alkenes with these oxidants, analogues of (E)-3,4,4-trimethylpent-2-enoate are expected to have short atmospheric lifetimes.

Aquatic Oxidation: In aquatic systems, oxidation by dissolved radicals such as OH• (generated from the photolysis of nitrate and other substances) can occur, particularly in sunlit surface waters. However, due to the low aqueous solubility of larger ester compounds, this is often a less dominant pathway compared to atmospheric oxidation.

| Oxidant | General Reaction Mechanism with Alkenes | Typical Atmospheric Rate Constant Range (cm³ molecule⁻¹ s⁻¹) |

| OH Radical | Electrophilic addition to the C=C double bond. figshare.com | 10⁻¹¹ to 10⁻¹⁰ |

| Ozone (O₃) | Cycloaddition to form a primary ozonide, followed by decomposition. researchgate.net | 10⁻¹⁸ to 10⁻¹⁵ |

| Nitrate Radical (NO₃•) | Electrophilic addition to the C=C double bond. nih.gov | 10⁻¹⁵ to 10⁻¹¹ |

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process for the removal of organic pollutants from soil and water. The biodegradability of a compound is determined by its chemical structure and the prevailing environmental conditions.

Microbial Degradation Pathways of Alkenes and Related Hydrocarbons

Microorganisms can degrade a wide variety of hydrocarbons, including both alkenes and alkanes. enviro.wiki The presence of a double bond in alkenes can make them more susceptible to initial enzymatic attack compared to their saturated counterparts. Aerobic degradation of alkenes often begins with oxidation at the double bond, catalyzed by oxygenase enzymes, to form an epoxide or diol. Another common pathway is the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to a carboxylic acid. researchgate.net

However, the structure of (E)-3,4,4-trimethylpent-2-enoate analogues presents significant challenges for microbial enzymes. Highly branched hydrocarbon structures are known to be more recalcitrant to biodegradation than linear chains. stackexchange.com The presence of a quaternary carbon atom, as found in the neopentyl-like structure of the target compound, is particularly problematic. This branching can cause steric hindrance that prevents the substrate from fitting into the active site of the degradative enzymes. stackexchange.comnih.gov Studies have shown that terminal branching, especially anteiso-branching (a methyl group on the third carbon from the end), can severely inhibit or prevent biodegradation by many microbial strains. nih.gov

Factors Influencing Biodegradability of Ester Compounds

The biodegradability of esters is influenced by a combination of molecular properties and environmental factors. Enzymes such as esterases and lipases initiate the process by hydrolyzing the ester bond.

Molecular Structure:

Chain Length: The rate of biodegradation can vary with the length of the alkyl and acyl chains of the ester.

Branching: As discussed, branching in either the alcohol or acid moiety of an ester generally decreases the rate and extent of biodegradation. stackexchange.comnih.gov This is attributed to steric hindrance, which interferes with both the initial enzymatic hydrolysis and subsequent metabolic steps. nih.govresearchgate.net

Unsaturation: The presence of a carbon-carbon double bond can sometimes increase biodegradability by providing an alternative site for initial enzymatic attack. nih.govresearchgate.net

Environmental Factors:

Oxygen Availability: Aerobic degradation is typically faster and more complete than anaerobic degradation. enviro.wiki

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is required for microbial growth and metabolism. asm.org

Microbial Population: The presence of a microbial community adapted to degrading hydrocarbons is essential for efficient breakdown. rsc.org

| Factor | Influence on Ester Biodegradability | Rationale |

| Linear Alkyl Chains | Generally enhances biodegradability. | Easily accessible to enzymes and can be processed via standard metabolic pathways like β-oxidation. |

| Branched Alkyl Chains | Generally hinders biodegradability. nih.gov | Steric hindrance can block enzyme access to the ester bond or interfere with subsequent metabolic steps. stackexchange.com |

| Quaternary Carbon Atoms | Significantly hinders biodegradability. stackexchange.com | Presents a major steric barrier to enzymatic attack. |

| Unsaturation (C=C bond) | May increase biodegradability. nih.govresearchgate.net | Provides an additional reactive site for initial oxidative attack by microbial enzymes. |

| Oxygen Availability | Aerobic conditions favor faster degradation. | Oxygen is a highly efficient electron acceptor for microbial respiration. enviro.wiki |

| Nutrient Levels | Adequate N & P levels are crucial. | Nutrients are required for microbial growth and the synthesis of degradative enzymes. asm.org |

Environmental Fate Modeling and Persistence Assessment

The environmental fate and persistence of chemical compounds are critical components of comprehensive risk assessment. Modeling provides a quantitative framework to predict a substance's distribution, concentration, and longevity in various environmental compartments. This assessment for (E)-3,4,4-trimethylpent-2-enoate analogues relies on understanding how related aliphatic hydrocarbons and esters behave within complex environmental systems.

Multimedia Fate Models for Aliphatic Hydrocarbons and Esters

Multimedia fate models are computational tools designed to predict the distribution and ultimate fate of chemicals released into the environment. eolss.net These models divide the environment into interconnected compartments, typically including air, water, soil, and sediment, and use the physicochemical properties of a substance to simulate its movement and transformation. researchgate.netup.pt For aliphatic hydrocarbons and esters, which encompass a wide range of volatilities and solubilities, these models are essential for estimating environmental exposure. eolss.net

The core of these models is the mass balance equation, which accounts for all inputs (emissions) and outputs (degradation, advection) within each defined environmental compartment. up.ptmdpi.com The fugacity concept, introduced by Donald Mackay, is a common approach used in many multimedia models. eolss.net Fugacity, a measure of a chemical's "escaping tendency" from a phase, helps determine the direction of mass transfer between compartments until equilibrium is reached. eolss.net

Several types of multimedia models exist, categorized by their complexity and assumptions:

Level I: Assumes a closed system at equilibrium, showing the partitioning of a fixed amount of a chemical among compartments without any inflow, outflow, or degradation. eolss.net

Level II: Also assumes equilibrium but operates at a steady state, including advective and degradative processes.

Level III: Represents a steady-state, non-equilibrium system, which is more realistic. It includes emissions, degradation, and intermedia transport rates, providing predicted concentrations in each compartment. nih.gov

Level IV: These are dynamic, non-steady-state models that can predict how concentrations change over time in response to varying emissions. cefic-lri.org

Specific models like the EQuilibrium Criterion (EQC) model and SimpleBox are widely used. cefic-lri.org SimpleBox, for instance, is a multimedia mass balance model that simulates the fate of chemicals across regional, continental, and global scales. cefic-lri.org These models are vital tools for predicting the environmental behavior of chemicals, forming a key part of risk assessments for both new and existing substances. eolss.net For esters and aliphatic hydrocarbons, key input parameters include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation half-lives in air, water, and soil. cefic-lri.orgepa.gov

Estimation of Environmental Half-Lives and Degradation Rates for (E)-3,4,4-trimethylpent-2-enoate Analogues

The persistence of a chemical in the environment is quantified by its half-life—the time it takes for 50% of the initial amount to be eliminated from a specific medium. For this compound and its analogues, environmental half-lives are determined by several degradation processes, primarily biodegradation, hydrolysis, and atmospheric photolysis.

Experimental data for this specific compound are not widely available in the literature. Therefore, estimation methods, such as Quantitative Structure-Activity Relationships (QSARs), are commonly employed. These computational models predict the properties and behavior of a chemical based on its molecular structure and data from similar compounds.

Key Degradation Pathways:

Biodegradation: This is often the most significant degradation pathway for aliphatic esters in soil and water. Microorganisms metabolize the compound, breaking it down into simpler substances. The branched structure of (E)-3,4,4-trimethylpent-2-enoate analogues may influence the rate of biodegradation compared to linear esters.

Hydrolysis: As esters, these compounds can undergo hydrolysis—a reaction with water that splits the ester bond to form an alcohol and a carboxylic acid. This process can be influenced by pH, with rates typically increasing in acidic or alkaline conditions.

Atmospheric Photolysis: In the atmosphere, the primary degradation mechanism is the reaction with photochemically produced hydroxyl (•OH) radicals. The rate of this reaction determines the atmospheric half-life of the compound.

The table below presents estimated environmental half-lives for compounds analogous to this compound, based on general data for branched aliphatic esters. These values are predictive and serve as estimates in the absence of specific experimental results.

| Environmental Compartment | Degradation Process | Estimated Half-Life Range |

|---|---|---|

| Air | Reaction with OH Radicals | 10 - 50 hours |

| Water | Biodegradation | 15 - 60 days |

| Water | Hydrolysis (at neutral pH) | > 1 year |

| Soil | Biodegradation | 15 - 60 days |

| Sediment | Biodegradation | 60 - 200 days |

Methodologies for Environmental Exposure Assessment (Excluding Toxicological Endpoints)

Environmental exposure assessment is a systematic process to estimate the concentration of a chemical that may be present in the environment. epa.gov The goal is to quantify the intersection of a chemical's release and its subsequent fate and transport, resulting in Predicted Environmental Concentrations (PECs). rsc.org This process is a crucial component of risk assessment for industrial chemicals, as outlined by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD). oecd.orgpreventionweb.net

The assessment methodology typically follows a structured, tiered approach:

Emission Characterization: The first step is to identify the sources of the chemical and quantify its release rates into the environment. This includes emissions during manufacturing, processing, use, and disposal of products containing the substance. The entire life cycle of the chemical is considered.

Fate and Transport Analysis: This step utilizes the multimedia fate models described in section 6.3.1. researchgate.net By inputting the chemical's physicochemical properties and degradation rates, these models simulate its movement and partitioning among air, water, soil, and sediment. epa.gov The output provides an estimate of how the substance is distributed across different environmental media.

Calculation of Predicted Environmental Concentrations (PECs): The models combine emission data with fate and transport predictions to calculate the PEC for each relevant environmental compartment. rsc.org These calculations can be performed at different spatial scales, from local (near the point of release) to regional and even global.

Refinement and Validation: The initial assessment often uses conservative, worst-case assumptions. If the initial PECs indicate a potential concern, the assessment can be refined with more detailed, site-specific data. researchgate.net Whenever possible, model predictions are compared with actual environmental monitoring data to validate the model's accuracy and reduce uncertainty. researchgate.net